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molecular formula C11H11NO4 B1392741 Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 1197944-26-5

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No. B1392741
M. Wt: 221.21 g/mol
InChI Key: MSVIYBOHETWCGT-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (365 mg) was dissolved in 16 mL ethanol and 3.3 mL of 1 M lithium hydroxide was added. Reaction was heated at 60° C. overnight. Volatiles were removed under vacuum and the residue dissolved in water and acidified with 1 M HCl to pH3. Collected the tan solid by filtration and washed with water. Air dried to yield 221 mg (65%) of 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid LC/MS=208 (M+H).
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[O:10][C:9]([CH3:12])=[N:8][C:7]=2[CH:6]=[C:5]([C:13]([O:15]C)=[O:14])[CH:4]=1.[OH-].[Li+]>C(O)C>[OH:2][C:3]1[C:11]2[O:10][C:9]([CH3:12])=[N:8][C:7]=2[CH:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
COC1=CC(=CC=2N=C(OC21)C)C(=O)OC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
CUSTOM
Type
CUSTOM
Details
Collected the tan solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Air dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC=2N=C(OC21)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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